molecular formula C17H20N2O6 B12122349 Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Cat. No.: B12122349
M. Wt: 348.3 g/mol
InChI Key: QERLXPBRNGASQE-UHFFFAOYSA-N
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Description

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a carbamoyl group, hydroxyl group, and a carboxylate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative of 2,5-dimethoxyaniline.

    Hydroxylation: The hydroxyl group can be introduced via selective hydroxylation reactions using oxidizing agents.

    Esterification: The carboxylate ester can be formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Phenol derivatives.

Scientific Research Applications

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting gene expression.

Comparison with Similar Compounds

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can be compared with similar compounds such as:

    Methyl 4-({1-[(2,5-dimethoxyphenyl)carbamoyl]cyclopropane}amido)benzoate: Contains a cyclopropane ring instead of a pyridine ring.

    Methyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoate: Contains a benzoate ester instead of a pyridine carboxylate ester.

These similar compounds share structural features but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H20N2O6/c1-9-15(17(22)25-4)11(8-14(20)18-9)16(21)19-12-7-10(23-2)5-6-13(12)24-3/h5-7,11H,8H2,1-4H3,(H,18,20)(H,19,21)

InChI Key

QERLXPBRNGASQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)OC

Origin of Product

United States

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